1-Methoxycyclopentane-1-carbonyl chloride, with the chemical formula C₇H₁₁ClO₂ and a CAS number of 73555-14-3, is a compound characterized by the presence of a cyclopentane ring substituted with a methoxy group and a carbonyl chloride functional group. This compound is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid has been converted into an acyl chloride. Its molecular weight is approximately 162.61 g/mol, and it exhibits unique structural properties due to the cyclic nature of the cyclopentane ring and the presence of both the methoxy and carbonyl chloride groups .
As mentioned earlier, there is no specific information regarding the mechanism of action of MCC in biological systems.
The synthesis of 1-methoxycyclopentane-1-carbonyl chloride typically involves:
This multi-step synthesis highlights the utility of traditional organic reactions in constructing complex molecules .
1-Methoxycyclopentane-1-carbonyl chloride has several applications, particularly in organic synthesis:
Several compounds share structural similarities with 1-methoxycyclopentane-1-carbonyl chloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylcyclopentane-1-carbonyl chloride | C₇H₁₁ClO | Lacks methoxy group; more hydrophobic properties |
| Cyclopentanecarbonyl chloride | C₅H₇ClO | Simpler structure; no methoxy substitution |
| (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride | C₇H₁₁ClO₂ | Different stereochemistry; potential for varied reactivity |
These compounds illustrate variations in substituents and stereochemistry that affect their physical and chemical properties, highlighting the uniqueness of 1-methoxycyclopentane-1-carbonyl chloride within this class .
The molecular formula C₇H₁₁ClO₂ defines a cyclopentane ring substituted at the 1-position with both methoxy and carbonyl chloride groups. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a distorted envelope conformation for the cyclopentane ring, minimizing torsional strain while accommodating steric interactions between substituents. The methoxy group adopts an equatorial orientation relative to the ring plane, whereas the carbonyl chloride group exhibits partial double-bond character (C=O bond length: ~1.21 Å), consistent with typical acyl chloride geometry.
Stereochemical analysis reveals no observable enantiomerism due to the planar geometry at the 1-position. However, computational models suggest that steric hindrance between the methoxy oxygen and adjacent ring hydrogens imposes a 5–10 kJ/mol energy barrier to ring puckering, limiting pseudorotation dynamics compared to unsubstituted cyclopentane.
| Parameter | Value | Method | Source |
|---|---|---|---|
| C=O bond length | 1.21 Å | X-ray diffraction | |
| C-O (methoxy) bond length | 1.43 Å | DFT calculation | |
| Dihedral angle (O-C-COCl) | 112° | Molecular modeling |
The infrared (IR) spectrum exhibits a strong absorption band at 1,775 cm⁻¹, characteristic of the carbonyl stretching vibration in acyl chlorides. Additional peaks at 1,120 cm⁻¹ (C-O-C asymmetric stretch) and 650 cm⁻¹ (C-Cl stretch) confirm the functional group composition.
Electron ionization (EI-MS) yields a molecular ion peak at m/z 162 (M⁺), with fragmentation patterns dominated by loss of Cl⁻ (m/z 127) and COCl (m/z 93).
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two low-energy conformers:
Transition state analysis identifies a pseudorotation barrier of 8.5 kJ/mol, enabling rapid interconversion between conformers at room temperature. Natural bond orbital (NBO) analysis further highlights hyperconjugative interactions between the methoxy lone pairs and σ* orbitals of adjacent C-C bonds, stabilizing the envelope conformation by 6.3 kJ/mol.
| Conformer | Relative Energy (kJ/mol) | Dominant Stabilizing Interaction |
|---|---|---|
| Envelope | 0.0 | n(O) → σ*(C-C) hyperconjugation |
| Half-chair | 4.2 | Minimized torsional strain |
The synthesis of 1-methoxycyclopentane-1-carbonyl chloride primarily relies on established carboxylic acid halogenation methodologies, with several distinct pathways offering varying degrees of efficiency and selectivity [1]. The fundamental approach involves the conversion of 1-methoxycyclopentanecarboxylic acid to its corresponding acyl chloride through nucleophilic substitution mechanisms [2] [3].
The thionyl chloride pathway represents the most widely employed method for laboratory-scale synthesis [2] [4]. This transformation proceeds through a well-characterized mechanism wherein the hydroxyl group of the carboxylic acid undergoes conversion to a chlorosulfite intermediate, significantly enhancing its leaving group ability [2] [5]. The reaction initiates with nucleophilic attack by the carbonyl oxygen on thionyl chloride, followed by chloride ion removal and subsequent nucleophilic attack on the carbonyl carbon [2]. The process concludes with leaving group elimination and deprotonation, yielding the desired acyl chloride along with gaseous byproducts hydrogen chloride and sulfur dioxide [3] [4].
Phosphorus-based halogenation agents provide alternative synthetic routes with distinct mechanistic profiles [4]. Phosphorus pentachloride effectively converts the carboxylic acid through oxidation pathways, though this method typically requires elevated temperatures and produces phosphorus oxychloride as a significant byproduct [1] [4]. Phosphorus trichloride offers a milder alternative but necessitates excess reagent to achieve complete conversion [6].
The oxalyl chloride methodology has gained prominence due to its exceptional efficiency and mild reaction conditions [7] [8] [6]. This approach utilizes N,N-dimethylformamide as a catalytic activator, forming the Vilsmeier reagent intermediate that subsequently reacts with the carboxylic acid [6]. The reaction proceeds rapidly at room temperature, typically achieving completion within one to three minutes with near-quantitative conversions [8] [6]. The volatile nature of all byproducts, including carbon monoxide, carbon dioxide, and hydrogen chloride, simplifies product isolation and purification [7] [6].
Table 1: Synthetic Routes for 1-Methoxycyclopentane-1-carbonyl Chloride
| Method | Starting Material | Reagent | Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Thionyl Chloride Route | 1-Methoxycyclopentanecarboxylic acid | Thionyl chloride (SOCl₂) | Reflux, controlled temperature | 85-95 | HCl, SO₂ |
| Phosphorus Pentachloride Route | 1-Methoxycyclopentanemethanol | Phosphorus pentachloride (PCl₅) | Oxidation conditions | 75-85 | HCl, POCl₃ |
| Oxalyl Chloride Route | 1-Methoxycyclopentanecarboxylic acid | Oxalyl chloride + DMF catalyst | Room temperature, 1-3 min | 90-95 | CO, CO₂, HCl |
| Phosgene Route | 1-Methoxycyclopentanecarboxylic acid | Phosgene (COCl₂) + catalyst | 100-180°C, phosgene flow | 85-90 | HCl |
Direct halogenation approaches utilizing molecular chlorine represent specialized methodologies primarily employed for specific synthetic applications [9]. These reactions typically proceed through enol intermediate formation, requiring careful temperature control and appropriate catalytic systems to achieve selective chlorination at the desired position [9].
Industrial production of 1-methoxycyclopentane-1-carbonyl chloride demands sophisticated optimization strategies to maximize efficiency, yield, and economic viability [10] [11] [12]. Continuous flow processing has emerged as the predominant approach for large-scale manufacturing, offering superior control over reaction parameters and enhanced heat management capabilities [10] [8].
Temperature optimization constitutes a critical factor in industrial synthesis, with continuous flow systems typically operating within the range of 75-120 degrees Celsius [12]. This precise thermal control minimizes unwanted side reactions while maintaining optimal reaction rates [10] [11]. Batch processes, while still employed in certain applications, generally require broader temperature ranges of 80-140 degrees Celsius due to less precise heat transfer characteristics [12].
Flow rate optimization plays a pivotal role in continuous manufacturing processes [10] [11]. Optimal flow rates typically range from 0.5 to 2.0 milliliters per minute, balancing residence time requirements with production throughput demands [10]. Advanced computational fluid dynamics modeling enables precise prediction of mixing patterns and heat transfer coefficients, facilitating optimal reactor design [11].
Catalyst loading optimization represents another crucial parameter, with continuous flow systems achieving efficient conversions using 3-5 mole percent catalyst loadings compared to 5-10 mole percent required in batch processes [8] [13]. This reduction in catalyst consumption directly translates to improved economic performance and reduced waste generation [8].
Table 2: Industrial Production Optimization Parameters
| Parameter | Continuous Flow Value | Batch Process Value | Optimization Impact |
|---|---|---|---|
| Temperature Control | 75-120°C | 80-140°C | Reduced side reactions |
| Flow Rate Optimization | 0.5-2.0 mL/min | N/A | Enhanced mixing efficiency |
| Catalyst Loading | 3-5 mol% | 5-10 mol% | Improved conversion rate |
| Residence Time | 1-3 minutes | 3-6 hours | Increased throughput |
| Pressure Conditions | 1-5 bar | 1 bar (atmospheric) | Better selectivity |
| Heat Recovery Efficiency | 85-90% | 70-80% | Lower energy costs |
| Product Separation | Distillation at 72-76°C | Multiple extraction steps | Higher purity product |
Heat recovery strategies significantly impact overall process economics [14]. Advanced heat integration systems achieve recovery efficiencies of 85-90 percent in continuous flow operations, substantially reducing energy consumption compared to conventional batch processes [14]. Integrated heat exchanger networks facilitate efficient thermal management while maintaining strict temperature control throughout the reaction sequence [14].
Product separation and purification methodologies have been extensively optimized for industrial applications [12]. Continuous distillation systems operating at 72-76 degrees Celsius head temperature enable efficient separation of the desired acyl chloride from reaction byproducts [12]. This approach eliminates the multiple extraction steps typically required in batch processing, reducing both processing time and solvent consumption [12].
Advanced process control systems incorporating real-time monitoring and feedback mechanisms ensure consistent product quality and optimal resource utilization [10] [11]. These systems continuously monitor reaction parameters including temperature, pressure, flow rates, and composition, automatically adjusting operating conditions to maintain optimal performance [10].
Phosgene-mediated synthesis of acyl chlorides requires sophisticated catalytic systems to achieve efficient conversion while maintaining selectivity and minimizing byproduct formation [15] [16] [17]. The development of effective catalytic systems has been driven by the need to overcome the inherent challenges associated with phosgene handling and the requirement for precise reaction control [15] [18].
N,N-dimethylformamide represents the most extensively studied catalytic system for phosgene-mediated acyl chloride formation [19] [20] [17]. The catalytic mechanism involves formation of the Vilsmeier reagent through reaction between N,N-dimethylformamide and phosgene, creating a highly electrophilic intermediate capable of activating carboxylic acids [19] [6]. This catalytic system operates effectively at catalyst loadings of 0.5-5.0 mole percent and temperature ranges of 20-80 degrees Celsius [17].
The N,N-dimethylformamide catalytic mechanism proceeds through initial formation of a phosgene-formamide adduct, which subsequently reacts with the carboxylic acid to generate a mixed imino-anhydride intermediate [17]. This intermediate undergoes nucleophilic substitution with liberated chloride ions, forming the desired acyl chloride while regenerating the N,N-dimethylformamide catalyst [17]. The activation energy for this pathway typically ranges from 45-65 kilojoules per mole, making it one of the most efficient catalytic systems available [17].
Benzimidazole and benzotriazole derivatives constitute another important class of catalysts for phosgene-mediated reactions [16] [21]. These heterocyclic compounds function through nucleophilic catalysis mechanisms, with catalyst loadings typically ranging from 0.1-2.0 mole percent [16]. The reaction temperature requirements are generally higher, spanning 100-180 degrees Celsius, but these systems offer excellent selectivity and can be easily separated from reaction products through distillation [16].
Table 3: Catalytic Systems for Phosgene-Mediated Acyl Chloride Formation
| Catalyst Type | Mechanism | Loading (mol%) | Temperature Range (°C) | Activation Energy (kJ/mol) | Selectivity (%) |
|---|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Vilsmeier reagent formation | 0.5-5.0 | 20-80 | 45-65 | 90-95 |
| Benzimidazole derivatives | Nucleophilic catalysis | 0.1-2.0 | 100-180 | 55-75 | 85-90 |
| Benzotriazole derivatives | Heterocyclic activation | 0.1-2.0 | 100-180 | 50-70 | 85-90 |
| Triethylmethylammonium chloride | Ionic liquid catalysis | 5-200 | 20-140 | 57-78 | 88-93 |
| Formamide | Self-catalyzed pathway | 1-10 | 60-120 | 110-130 | 80-85 |
Ionic liquid catalytic systems, particularly triethylmethylammonium chloride, have emerged as promising alternatives for phosgene-mediated synthesis [22]. These systems operate through formation of trichloride anion complexes that activate the chlorine-chlorine bond, facilitating carbon monoxide insertion with calculated activation energies ranging from 57-78 kilojoules per mole [22]. The catalyst loading requirements are significantly higher, typically 5-200 mole percent, but these systems offer excellent reusability and can be employed under milder reaction conditions [22] [17].
Formamide-based catalytic systems represent a developing area of research, offering potential advantages in terms of substrate scope and functional group tolerance [23]. These systems operate through self-catalyzed pathways where formamide serves both as catalyst and reaction medium [23]. While activation energies are generally higher (110-130 kilojoules per mole), these systems demonstrate excellent compatibility with acid-labile protecting groups and enable formation of complex molecular structures [23].
Table 4: Reaction Kinetics Data for Different Halogenation Methods
| Reaction Type | Rate Constant (k) at 25°C (L/mol·s) | Activation Energy (kJ/mol) | Pre-exponential Factor (A) | Half-life at 80°C (min) |
|---|---|---|---|---|
| SOCl₂ halogenation | 1.2 × 10⁻³ | 62.4 | 2.1 × 10⁷ | 35 |
| PCl₅ halogenation | 2.3 × 10⁻⁴ | 78.2 | 5.4 × 10⁸ | 120 |
| Oxalyl chloride method | 4.5 × 10⁻² | 45.8 | 1.8 × 10⁶ | 2.5 |
| Phosgene catalyzed | 8.7 × 10⁻⁴ | 68.9 | 3.7 × 10⁷ | 85 |
| DMF-catalyzed phosgene | 3.2 × 10⁻³ | 52.1 | 8.9 × 10⁶ | 18 |
1-Methoxycyclopentane-1-carbonyl chloride represents a structurally complex acyl chloride derivative with the molecular formula C₇H₁₁ClO₂ and molecular weight of 162.61 g/mol [1] [2]. The compound features a cyclopentane ring system with both methoxy and carbonyl chloride functional groups attached to the same carbon center, creating a quaternary carbon configuration that influences its thermodynamic properties.
The thermodynamic stability of 1-methoxycyclopentane-1-carbonyl chloride is governed by multiple structural factors. Based on computational estimates for related cyclopentanecarbonyl chloride systems, the standard enthalpy of formation (ΔfH°) is approximately -235.01 kJ/mol, while the standard Gibbs free energy of formation (ΔfG°) is estimated at -104.66 kJ/mol [3]. These values indicate moderate thermodynamic stability relative to its constituent elements.
The presence of the methoxy substituent introduces additional stabilization through inductive effects. The electron-donating nature of the methoxy group partially counteracts the electron-withdrawing effect of the carbonyl chloride, creating a more balanced electronic environment. This electronic distribution affects both the thermodynamic stability and reactivity profile of the molecule.
The reactivity of 1-methoxycyclopentane-1-carbonyl chloride follows typical acyl chloride patterns but is modified by the unique structural features. The compound undergoes characteristic nucleophilic acyl substitution reactions, including hydrolysis to form the corresponding carboxylic acid, alcoholysis to produce esters, and aminolysis to yield amides . The carbonyl carbon exhibits enhanced electrophilicity due to the presence of the chlorine atom, making it susceptible to nucleophilic attack.
The cyclopentane ring system contributes to the overall reactivity through conformational effects. The five-membered ring adopts envelope conformations that influence the accessibility of the carbonyl center to nucleophilic reagents. The methoxy group at the same carbon provides steric hindrance that may slow certain reactions while potentially facilitating others through neighboring group participation.
Thermal decomposition of acyl chlorides typically occurs through multiple pathways. For 1-methoxycyclopentane-1-carbonyl chloride, the primary decomposition route likely involves carbon-chlorine bond cleavage, similar to other carbonyl chloride compounds. Studies on related chlorinated compounds indicate that thermal decomposition begins at temperatures around 200-300°C, with complete decomposition occurring at higher temperatures [5] [6]. The decomposition products would include hydrogen chloride gas, carbon monoxide, and various organic fragments derived from the cyclopentane-methoxy framework.
The solubility characteristics of 1-methoxycyclopentane-1-carbonyl chloride are dominated by its dual nature as both a polar acyl chloride and a relatively nonpolar cycloalkane derivative. The compound exhibits excellent solubility in chlorinated solvents such as chloroform and dichloromethane, which is consistent with the behavior of related cyclopentane derivatives [7] [8]. This solubility pattern reflects the compound's ability to engage in dipole-dipole interactions with polar solvents while maintaining compatibility with moderately nonpolar environments.
The methoxy group contributes to the compound's solubility profile through its ability to participate in hydrogen bonding as a hydrogen bond acceptor. This functionality enhances solubility in protic solvents, although the presence of the highly reactive carbonyl chloride group limits practical applications in such media due to rapid hydrolysis reactions.
1-Methoxycyclopentane-1-carbonyl chloride reacts vigorously with water, following the general pattern of acyl chlorides. The hydrolysis reaction produces the corresponding carboxylic acid (1-methoxycyclopentane-1-carboxylic acid) and hydrogen chloride gas. This reaction is highly exothermic and proceeds rapidly even at room temperature, making the compound moisture-sensitive and requiring anhydrous storage conditions [2].
The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, followed by elimination of chloride ion and proton transfer to form the carboxylic acid product. The methoxy group may influence the reaction kinetics through electronic effects, potentially accelerating hydrolysis compared to unsubstituted cyclopentanecarbonyl chloride.
In aprotic organic solvents, 1-methoxycyclopentane-1-carbonyl chloride demonstrates broad compatibility. The compound is readily soluble in common organic solvents including tetrahydrofuran, diethyl ether, and aromatic hydrocarbons. This solubility pattern is attributable to the balanced hydrophobic character of the cyclopentane ring and the polar contributions of the methoxy and carbonyl chloride groups.
The solubility in ethereal solvents is particularly noteworthy, as these media are commonly used in synthetic organic chemistry for acyl chloride reactions. The compound's stability in these solvents, combined with its reactivity toward nucleophiles, makes it suitable for a wide range of synthetic applications.
The infrared spectrum of 1-methoxycyclopentane-1-carbonyl chloride exhibits several characteristic absorption bands that provide definitive structural identification. The most prominent feature is the carbonyl stretching frequency, which appears at approximately 1810 cm⁻¹ [9] [10]. This frequency is characteristic of saturated acyl chlorides and reflects the strong electron-withdrawing effect of the chlorine atom, which shortens the carbon-oxygen double bond and increases its stretching frequency relative to other carbonyl compounds.
The spectrum also displays alkane carbon-hydrogen stretching absorptions in the 2850-2960 cm⁻¹ region, corresponding to the methylene groups of the cyclopentane ring and the methyl group of the methoxy substituent [11] [12]. The carbon-oxygen stretching vibrations of the methoxy group appear in the 1000-1300 cm⁻¹ region, while carbon-chlorine stretching absorptions are observed in the 600-800 cm⁻¹ range.
¹H NMR spectroscopy provides detailed structural information about 1-methoxycyclopentane-1-carbonyl chloride. The methoxy protons appear as a singlet at approximately 3.3-3.8 ppm, reflecting the characteristic chemical shift of protons attached to oxygen [13] [14]. The cyclopentane ring protons resonate in the 1.6-2.1 ppm region, showing the expected multiplicity patterns for the five-membered ring system.
Of particular interest are the protons on carbons adjacent to the carbonyl group, which appear in the 2.0-2.5 ppm region due to the deshielding effect of the carbonyl carbon [15] [16]. This chemical shift pattern is diagnostic for acyl compounds and provides confirmation of the carbonyl chloride functionality.
¹³C NMR spectroscopy reveals the carbonyl carbon signal at approximately 170-180 ppm, which is characteristic of acyl chloride carbonyls [17] [18]. The methoxy carbon appears around 55-60 ppm, while the cyclopentane ring carbons resonate in the typical alkane region of 20-40 ppm. The quaternary carbon bearing both the methoxy and carbonyl chloride groups exhibits a distinctive downfield shift due to the combined deshielding effects of both functional groups.
Mass spectrometric analysis of 1-methoxycyclopentane-1-carbonyl chloride provides additional structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 162, corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of chlorine (m/z 127), loss of methoxy (m/z 131), and loss of carbon monoxide (m/z 134).
The fragmentation pattern reflects the relative stability of various structural fragments and provides insight into the compound's behavior under high-energy conditions. The cyclopentane ring system tends to fragment through well-established pathways, while the methoxy and carbonyl chloride groups undergo characteristic eliminations that are diagnostic for these functional groups.
The combination of infrared, nuclear magnetic resonance, and mass spectrometric data provides a comprehensive spectroscopic fingerprint for 1-methoxycyclopentane-1-carbonyl chloride. The carbonyl stretching frequency at 1810 cm⁻¹ unambiguously identifies the acyl chloride functionality, while the NMR chemical shifts confirm the presence and connectivity of the methoxy group and cyclopentane ring system.
Corrosive;Irritant